molecular formula C21H33NaO5S B586705 20|A-Dihydro Pregnenolone 3-Sulfate Sodium Salt CAS No. 131320-06-4

20|A-Dihydro Pregnenolone 3-Sulfate Sodium Salt

Cat. No.: B586705
CAS No.: 131320-06-4
M. Wt: 420.54
InChI Key: JLKPXOMJAHGBHE-KRTOWHFASA-M
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Description

20|A-Dihydro Pregnenolone 3-Sulfate Sodium Salt is a research chemical . It is a metabolite of the natural steroid hormone pregnenolone . It has a molecular formula of C21H33NaO5S and a molecular weight of 420.54 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CC@@HOS(=O)(=O)[O-])C)C)O.[Na+] .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 420.54 g/mol and a molecular formula of C21H33NaO5S . It is soluble in methanol and water .

Scientific Research Applications

Neurosteroid Synthesis and Function

Research highlights the pivotal role of neuroactive steroids like 20α-Dihydro Pregnenolone and its sulfated derivatives in brain function and their therapeutic potential for stress-related diseases. Neurosteroids, including pregnenolone and progesterone derivatives, exhibit effects on GABA_A receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling, suggesting their importance in preventing and treating stress-related conditions such as PTSD, depression, and neurological disorders (Boero, Porcu, & Morrow, 2019).

Steroidogenesis and Metabolic Pathways

Pregnenolone, a precursor to 20α-Dihydro Pregnenolone, plays a crucial role in the steroidogenesis pathway, converting to testosterone through various metabolic pathways. This process is significant in understanding disorders related to steroid biosynthesis, such as apparent pregnene hydroxylation deficiency (APHD), which is marked by an overproduction of pregnenolone and progesterone (Preslock, 1980; Shackleton & Małunowicz, 2003).

Cognitive Aging and Neurosteroids

Studies on neurosteroids like pregnenolone and its sulfate esters show their involvement in cognitive aging, with evidence pointing to their memory-enhancing properties in aged rodents. These findings suggest a potential role for such neurosteroids in improving learning and memory impairments associated with aging and Alzheimer's disease (Vallée, Mayo, & Moal, 2001).

Neurosteroids and Epilepsy

Neurosteroids are also implicated in the modulation of epileptic disorders. Their anticonvulsant and antiepileptogenic activities, possibly through effects on GABA_A receptor-mediated inhibition, highlight the therapeutic potential of neurosteroids and their analogs in treating pharmacoresistant epileptic patients and controlling epileptogenicity (Biagini, Panuccio, & Avoli, 2010).

Environmental and Health Perspectives

While not directly related to 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt, research assessing the impact of sulfate in drinking water on health demonstrates the importance of understanding the environmental and health implications of sulfated compounds. Such insights are crucial for evaluating the safety and regulatory standards for sulfates and related compounds in consumer products (Backer, Esteban, Rubin, Kieszak, & Mcgeehin, 2001).

Mechanism of Action

Target of Action

The primary target of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt is the N-methyl-D-aspartate receptor (NMDA) , γ-Aminobutyric acid type A (GABAA) , and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA-kainate) . These receptors play a crucial role in neurotransmission and synaptic plasticity in the central nervous system.

Mode of Action

20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt interacts with its targets by stimulating these receptors. It also activates the transient receptor potential melastatin (TRPM3) , which is a calcium-permeable ion channel . This interaction leads to changes in the intracellular calcium concentration, which can affect various cellular processes.

Biochemical Pathways

The compound’s action on the NMDA, GABAA, and AMPA-kainate receptors influences several biochemical pathways. One of the key pathways affected is the AKT/GSK3β signaling pathway . This pathway is involved in many cellular processes, including cell survival, growth, proliferation, and metabolism.

Pharmacokinetics

It’s known that the compound is used for proteomics research , suggesting that it may have good bioavailability.

Result of Action

The stimulation of the NMDA, GABAA, and AMPA-kainate receptors, and the activation of the TRPM3 channel by 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt, can lead to various molecular and cellular effects. For instance, it has been reported to improve schizophrenia and behavioral anomalies .

Action Environment

The action, efficacy, and stability of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt can be influenced by various environmental factors. For example, it’s used in brain perfusion experiments, drug delivery research, and neuroscience research , suggesting that the compound’s action can be influenced by the brain environment and the presence of other drugs.

Biochemical Analysis

Biochemical Properties

20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it modulates NMDA receptor responses to exogenously applied glutamate . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

The effects of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it stimulates the transient receptor potential melastatin 3 (TRPM3), which plays a crucial role in cellular calcium signaling .

Molecular Mechanism

At the molecular level, 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it modulates NMDA receptor responses, which are critical for synaptic plasticity and memory function .

Metabolic Pathways

20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.

Properties

IUPAC Name

sodium;[(3R,8S,9S,10R,13S,14S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t13-,15+,16-,17?,18-,19-,20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKPXOMJAHGBHE-KRTOWHFASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747635
Record name Sodium (3alpha,17xi,20S)-20-hydroxypregn-5-en-3-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131320-06-4
Record name Sodium (3alpha,17xi,20S)-20-hydroxypregn-5-en-3-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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